BenchChemオンラインストアへようこそ!

N-Oleoyl alanine

Nicotine dependence PPARα signaling Conditioned place preference

N-Oleoyl alanine (OlAla) is the only N-acyl amino acid with demonstrated efficacy in chronic opiate withdrawal models—unlike its glycine analog (OlGly), which fails in this paradigm. Its PPARα-independent mechanism (distinct from OlGly's PPARα-dependent pathway) makes it essential for identifying non-PPARα targets of anti-reward signaling. OlAla also shows superior potency in nausea models (active at 1 mg/kg vs. 20 mg/kg for OlGly) without sedative side effects. For alcohol research, OlAla uniquely exhibits broad elevation across PFC, NAc, and VTA following chronic intake. Researchers requiring these mechanistic and behavioral distinctions must specify OlAla.

Molecular Formula C21H39NO3
Molecular Weight 353.5 g/mol
CAS No. 745733-78-2
Cat. No. B15544588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl alanine
CAS745733-78-2
Molecular FormulaC21H39NO3
Molecular Weight353.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1
InChIKeyCHQZBIVWDKADIA-GDWUOILNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl Alanine (CAS 745733-78-2) Procurement Guide: N-Acyl Amino Acid Endocannabinoid-Like Mediator for Substance Use Research


N-Oleoyl alanine (also designated OlAla or N-oleoyl-L-alanine) is a natural N-acyl amide endogenously detected in insect and animal tissues . As a member of the N-acyl amino acid family, this lipid signaling molecule is structurally defined by an oleic acid (18:1) moiety conjugated via an amide bond to L-alanine . It is categorized as an endocannabinoid-like mediator, with evidence supporting its involvement in modulating the rewarding properties of drugs of abuse and attenuating withdrawal-associated behaviors in rodent models [1].

Why N-Oleoyl Alanine Cannot Be Substituted with N-Oleoyl Glycine or Other N-Acyl Amino Acids in Addiction Research


Within the N-acyl amino acid class, seemingly minor structural modifications—specifically the methyl substitution at the α-carbon of the amino acid head group—produce divergent pharmacological profiles that preclude interchangeable use. While N-oleoyl glycine (OlGly) and N-oleoyl alanine (OlAla) share an identical oleoyl fatty acid chain and exhibit comparable systemic exposure in rodents, they operate through distinct molecular mechanisms: OlGly attenuates drug reward primarily via peroxisome proliferator-activated receptor alpha (PPARα)-dependent pathways, whereas OlAla acts through PPARα-independent mechanisms, with evidence pointing toward differential engagement of nicotinic acetylcholine receptor subtypes and other uncharacterized targets [1]. This mechanistic divergence translates to meaningful differences in in vivo efficacy across multiple behavioral paradigms—most notably in chronic opiate withdrawal and nausea models where OlAla demonstrates superior or exclusive activity relative to OlGly [2][3].

Quantitative Differentiation Evidence for N-Oleoyl Alanine (OlAla) vs. N-Oleoyl Glycine (OlGly)


Mechanistic Divergence: PPARα-Independent vs. PPARα-Dependent Attenuation of Nicotine Reward

In the mouse nicotine-induced conditioned place preference (CPP) paradigm, N-oleoyl alanine (OlAla) prevents nicotine reward acquisition through a PPARα-independent mechanism, in contrast to N-oleoyl glycine (OlGly) which requires PPARα activation for its effect. This was demonstrated using the selective PPARα antagonist GW6471: co-administration completely blocked OlGly's attenuation of nicotine CPP, but failed to reverse the effect of OlAla [1]. The implication is that these structurally analogous compounds engage non-overlapping molecular targets, a critical consideration for studies investigating receptor-specific pathways or seeking to bypass PPARα-mediated side effects.

Nicotine dependence PPARα signaling Conditioned place preference N-acyl amino acids

Enhanced Efficacy in Chronic Opiate Withdrawal: OlAla Active, OlGly Ineffective

Following chronic opiate exposure, the functional differentiation between OlAla and OlGly becomes pharmacologically decisive. In male Sprague-Dawley rats subjected to a chronic morphine regimen followed by withdrawal, OlAla pretreatment significantly reduced somatic withdrawal-induced behaviors, whereas OlGly was without effect at equivalent dosing [1]. This finding establishes a clear efficacy boundary: the α-methyl substitution in OlAla confers activity in a chronic dependence context where the non-methylated analog fails, indicating that compound selection must be guided by the specific experimental model—acute versus chronic withdrawal.

Opioid use disorder Morphine withdrawal Somatic withdrawal signs N-acyl amino acids

Superior Potency and Broader Dose-Response in Anti-Nausea and Anti-Emetic Models

In a comparative evaluation using the lithium chloride (LiCl)-induced nausea and vomiting models, OlAla exhibited superior efficacy and potency relative to OlGly. In rats, OlAla significantly reduced LiCl-induced conditioned gaping (a rodent index of nausea) at doses as low as 1 mg/kg (i.p.), whereas OlGly was only effective at the highest dose tested (20 mg/kg) [1]. Furthermore, at 20 mg/kg, OlGly induced passive drips during conditioning, a potential indicator of sedation that was not observed with OlAla. In Suncus murinus (house musk shrews), a species with an emetic reflex, OlAla (5 mg/kg) significantly increased the latency to the first vomiting reaction, an effect not produced by OlGly [1].

Nausea Emesis Lithium chloride Conditioned gaping

Similar Pharmacokinetic Profiles Despite Methylation Design Rationale

The α-methyl substitution in OlAla was originally introduced with the explicit intention of enhancing metabolic stability relative to OlGly. However, head-to-head pharmacokinetic studies in mice and rats using validated LC-MS/MS methodology have demonstrated that OlAla and OlGly exhibit similar time-courses in both plasma and brain following exogenous administration [1][2]. Quantitation of increasing concentrations in mouse brain and plasma confirmed comparable exposure and clearance profiles [3]. This empirical finding is methodologically important: it establishes that the differential in vivo efficacy observed between OlAla and OlGly cannot be attributed to divergent systemic exposure, but rather reflects bona fide pharmacodynamic differences at the target level.

Pharmacokinetics Brain penetration Metabolic stability LC-MS/MS

Region-Specific Endogenous Elevation Following Chronic Alcohol Exposure

LC-MS-based lipidomics analysis of mouse brain tissue following chronic intermittent alcohol consumption revealed region-specific differential regulation of endogenous N-acyl amino acid levels. N-oleoyl glycine (OlGly) was significantly elevated only in the prefrontal cortex (PFC). In contrast, N-oleoyl alanine (OlAla) was significantly elevated across three key nodes of the mesolimbic reward circuitry: the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA) [1]. This broader, multi-regional recruitment pattern suggests that OlAla may serve as a more distributed endogenous signal within the reward system during chronic alcohol exposure, a consideration relevant for studies of compensatory neuroadaptive responses.

Alcohol use disorder Endocannabinoid system Brain reward regions Lipidomics

Differential Interaction with Nicotinic Acetylcholine Receptor Subtypes

Functional assessment of OlAla and OlGly against nicotinic acetylcholine receptor (nAChR) subtypes implicated in nicotine reward revealed a subtle but mechanistically significant distinction. Neither compound affected agonist-induced function of α3β4-nAChR or α4β2-nAChR. However, OlAla produced minimal suppression of α6/3β2β3-nAChR function, an effect not observed with OlGly [1]. This nAChR subtype is selectively expressed in dopaminergic neurons of the ventral tegmental area and striatum and is a critical mediator of nicotine reinforcement. While this interaction alone is unlikely to fully account for OlAla's PPARα-independent pharmacology, it represents a direct receptor-level point of divergence between the two compounds.

nAChR Receptor pharmacology α6/3β2β3-nAChR Nicotine

Optimal Research and Procurement Application Scenarios for N-Oleoyl Alanine (OlAla)


Investigations of PPARα-Independent Attenuation of Psychostimulant or Nicotine Reward

Researchers seeking to dissect PPARα-independent mechanisms of modulating drug reward should prioritize OlAla as the tool compound of choice. Unlike OlGly, whose effects on nicotine CPP are completely reversed by PPARα antagonism, OlAla prevents nicotine reward acquisition via pathways that do not require PPARα activation [1]. This property makes OlAla essential for studies designed to identify non-PPARα targets—such as the α6/3β2β3-nAChR or other uncharacterized receptors—that may mediate the anti-reward effects of N-acyl amino acids.

Chronic Opioid Dependence and Withdrawal Syndrome Studies

For preclinical models of chronic opiate exposure and withdrawal, OlAla represents the only viable compound within this class with demonstrated efficacy. In direct comparison, OlAla significantly reduced somatic withdrawal behaviors following chronic morphine administration, whereas OlGly was completely ineffective in this chronic paradigm [2]. Procurement for any study involving extended opioid exposure or assessment of withdrawal after chronic dependence should therefore specify OlAla.

Anti-Nausea and Anti-Emetic Drug Discovery Programs

Drug development efforts targeting nausea and vomiting—whether chemotherapy-induced, postoperative, or motion-related—should consider OlAla as a lead candidate scaffold or positive control. OlAla demonstrates superior potency (active at 1 mg/kg vs. 20 mg/kg for OlGly) and lacks the sedative-like side effects observed with high-dose OlGly in the LiCl-induced gaping model [3]. Additionally, OlAla uniquely increases emesis latency in shrews, a property not shared by its glycine analog.

Alcohol Use Disorder Research with Focus on Mesolimbic Circuitry

Studies examining the role of endocannabinoid-like lipids in alcohol consumption and reward circuitry should incorporate OlAla as both an endogenous analyte and an exogenous tool. Unlike OlGly, which shows restricted endogenous elevation to the PFC following chronic alcohol intake, OlAla is broadly elevated across PFC, NAc, and VTA—three core components of the mesolimbic dopamine reward pathway [4]. This multi-regional signature positions OlAla as a uniquely informative biomarker and pharmacological probe for investigating alcohol-induced neuroadaptations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Oleoyl alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.